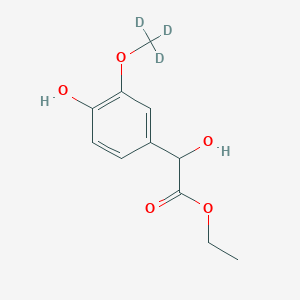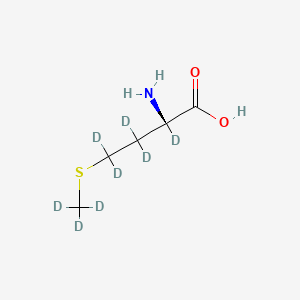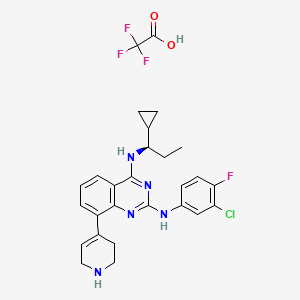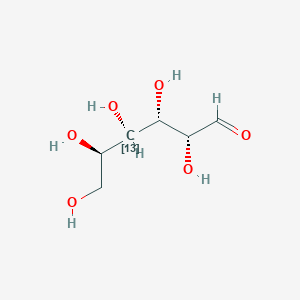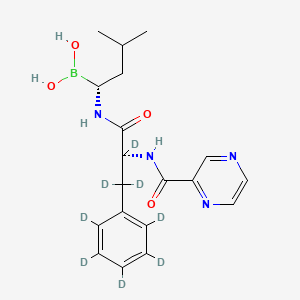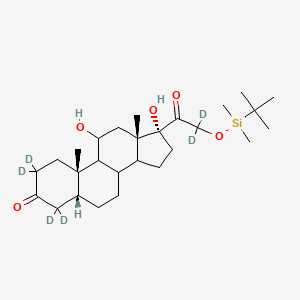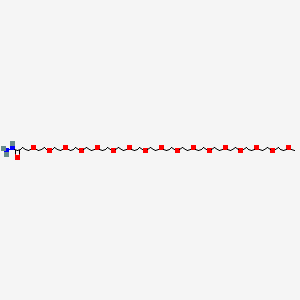
m-PEG17-Hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG17-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG17-Hydrazide involves the reaction of polyethylene glycol with hydrazine under controlled conditions. The process typically includes the following steps:
- Activation of polyethylene glycol with a suitable activating agent.
- Reaction of the activated polyethylene glycol with hydrazine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of polyethylene glycol.
- Controlled addition of hydrazine.
- Purification and isolation of the final product to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG17-Hydrazide primarily undergoes substitution reactions due to the presence of the hydrazide functional group. It can also participate in condensation reactions to form various derivatives .
Common Reagents and Conditions
Reagents: Hydrazine, activating agents for polyethylene glycol.
Conditions: Controlled temperature and pH to ensure optimal reaction conditions.
Major Products Formed
The major product formed from the reaction of this compound is the corresponding PROTAC molecule, which is used for targeted protein degradation .
Aplicaciones Científicas De Investigación
m-PEG17-Hydrazide has a wide range of applications in scientific research, including:
Mecanismo De Acción
m-PEG17-Hydrazide functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
m-PEG12-Hydrazide: Another PEG-based linker with a shorter chain length.
m-PEG24-Hydrazide: A PEG-based linker with a longer chain length.
Uniqueness
m-PEG17-Hydrazide is unique due to its optimal chain length, which provides a balance between flexibility and stability in PROTAC synthesis. This balance enhances the efficiency of target protein degradation compared to shorter or longer PEG-based linkers .
Propiedades
Fórmula molecular |
C36H74N2O18 |
|---|---|
Peso molecular |
823.0 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C36H74N2O18/c1-40-4-5-42-8-9-44-12-13-46-16-17-48-20-21-50-24-25-52-28-29-54-32-33-56-35-34-55-31-30-53-27-26-51-23-22-49-19-18-47-15-14-45-11-10-43-7-6-41-3-2-36(39)38-37/h2-35,37H2,1H3,(H,38,39) |
Clave InChI |
MLZARLBEZDIEJU-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



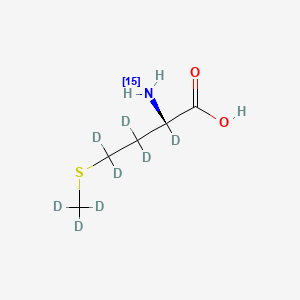
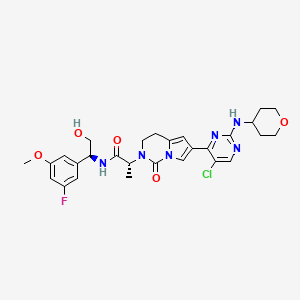
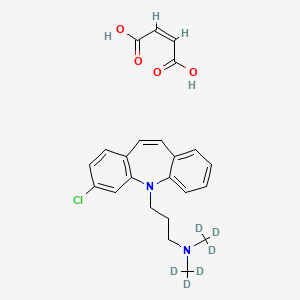
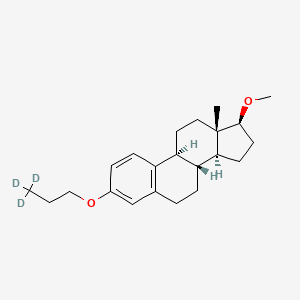
![8-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-5,7-dimethoxychromen-2-one](/img/structure/B12425510.png)

